molecular formula C5H14Cl2N2S B2961078 (Thian-3-yl)hydrazine dihydrochloride CAS No. 2095410-52-7

(Thian-3-yl)hydrazine dihydrochloride

Cat. No.: B2961078
CAS No.: 2095410-52-7
M. Wt: 205.14
InChI Key: GBNLAMALAHSBLX-UHFFFAOYSA-N
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Description

(Thian-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H13Cl2N2S. It is a derivative of hydrazine, featuring a thian-3-yl group attached to the hydrazine moiety. This compound is primarily used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thian-3-yl)hydrazine dihydrochloride typically involves the reaction of thian-3-ylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Thian-3-ylamine+Hydrazine+Hydrochloric acid(Thian-3-yl)hydrazine dihydrochloride\text{Thian-3-ylamine} + \text{Hydrazine} + \text{Hydrochloric acid} \rightarrow \text{this compound} Thian-3-ylamine+Hydrazine+Hydrochloric acid→(Thian-3-yl)hydrazine dihydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Thian-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler hydrazine derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(Thian-3-yl)hydrazine dihydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Thian-3-yl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Thian-2-yl)hydrazine dihydrochloride
  • (Thian-4-yl)hydrazine dihydrochloride
  • (Tetrahydrothiopyran-3-yl)hydrazine dihydrochloride

Uniqueness

(Thian-3-yl)hydrazine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

thian-3-ylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.2ClH/c6-7-5-2-1-3-8-4-5;;/h5,7H,1-4,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNLAMALAHSBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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